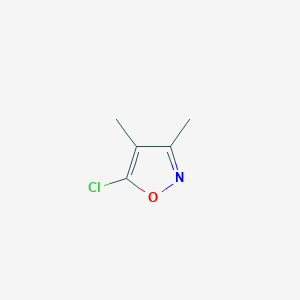
Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Synthesis of Enantiopure Compounds : A practical approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcases the development of chiral azetidine rings. This compound has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The study indicates the potential of azetidine-based structures for inducing asymmetry in organic reactions (Mincan Wang et al., 2008).
- Sulfonamide-Based Heterocycles : Research on substituted azetidinones derived from apremilast emphasizes the biological and pharmacological significance of the 2-azetidinone scaffold. The inclusion of sulfonamide rings highlights their importance in medicinal chemistry (Y. Jagannadham et al., 2019).
Photochemistry and Spectroscopy
- Photochromic Azo Dyes : The synthesis and characterization of new 1,3-diazabicyclo-[3.1.0]hex-3-ene-based azo dyes demonstrate the photochromic properties of azo dyes derived from azetidine structures. These compounds exhibit reversible photoisomerization, highlighting their potential in materials science for developing light-responsive materials (N. Mahmoodi et al., 2013).
Catalysis
- Asymmetric Synthesis : The utilization of optically pure aziridin-2-yl methanols as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers showcases the role of azetidine and related structures in asymmetric synthesis. These compounds serve as effective sensors for determining enantiomeric excess in various samples, underlining their significance in stereochemical analysis (Martyna Malinowska et al., 2020).
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIUKKFWJQEAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2389686.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2389690.png)
